molecular formula C7H4BrClO3 B2608425 2-Bromo-3-chloro-6-hydroxybenzoic acid CAS No. 1934463-24-7

2-Bromo-3-chloro-6-hydroxybenzoic acid

Cat. No.: B2608425
CAS No.: 1934463-24-7
M. Wt: 251.46
InChI Key: JXMHGHHCQMVQGQ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-hydroxybenzoic acid ( 1934463-24-7) is a halogenated benzoic acid derivative with a molecular formula of C 7 H 4 BrClO 3 and a molecular weight of 251.46 g/mol . This compound is characterized by multiple reactive sites, featuring a carboxylic acid group, a phenolic hydroxyl group, and bromo- and chloro- substituents on the aromatic ring. This unique structure makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry research . In research settings, this compound serves as a key synthetic intermediate. Its molecular framework allows for further functionalization, making it useful for constructing more complex molecules for pharmaceutical development and material science. The presence of halogen atoms offers opportunities for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to create novel compound libraries. Researchers also utilize this scaffold in the design and synthesis of potential enzyme inhibitors or receptor ligands, leveraging the hydrogen bond donor and acceptor capabilities conferred by its functional groups . Handling should follow standard laboratory safety protocols. The compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. For detailed handling and safety information, please consult the Safety Data Sheet (SDS). This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMHGHHCQMVQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-Bromo-3-chloro-6-hydroxybenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available or easily synthesized starting materials. This process helps in designing a logical synthetic plan. For this compound, several disconnections can be envisioned, leading to different potential synthetic routes.

Route A: Late-stage Carboxylation

The most common disconnection is that of the carboxyl group (C-COOH bond). This suggests a late-stage carboxylation of a suitably substituted phenol (B47542). The immediate precursor would be 2-bromo-3-chlorophenol (B1280867) . This simplifies the target to the synthesis of a dihalogenated phenol, which is often more straightforward than manipulating a benzoic acid derivative with multiple activating and deactivating groups.

Route B: Halogenation of a Hydroxybenzoic Acid

Alternatively, one could disconnect the C-Br and C-Cl bonds. This approach would start from a simpler hydroxybenzoic acid, such as 3-chlorosalicylic acid (3-chloro-2-hydroxybenzoic acid) or a protected derivative. The challenge in this route lies in achieving the correct regioselectivity during the subsequent bromination step, as the existing substituents will direct the incoming electrophile to specific positions.

Route C: Functional Group Interconversion

A third approach involves the disconnection of the hydroxyl group (C-OH). This could involve the synthesis of a precursor like 2-bromo-3-chloro-6-aminobenzoic acid, followed by a Sandmeyer reaction to convert the amino group into a hydroxyl group. This route adds steps but can be a powerful strategy if the amino-substituted precursor is more accessible.

These primary retrosynthetic pathways highlight the key challenges: the controlled introduction of three different substituents (Br, Cl, OH) and a carboxyl group onto a benzene (B151609) ring with the specific 1,2,3,4-substitution pattern.

Precursor Compounds and Starting Materials for Polyhalogenated Benzoic Acid Synthesis

Based on the retrosynthetic analysis, a variety of precursor compounds can be considered as starting materials. The selection of the optimal starting material depends on its commercial availability, cost, and the feasibility of the subsequent chemical transformations.

A key potential precursor is 3-chlorophenol (B135607) . It is a readily available and relatively inexpensive starting material. The synthetic challenge then becomes the selective introduction of a bromine atom at the C2 position and a carboxyl group at the C6 position.

Another viable starting point is 2-chlorobenzoic acid . This would require the introduction of a bromine atom and a hydroxyl group. The existing carboxyl group is a meta-director, which complicates direct electrophilic substitution to achieve the desired pattern.

Salicylic (B10762653) acid (2-hydroxybenzoic acid) could also be a precursor. The synthesis would then involve selective chlorination at the C3 position and bromination at a different position, which presents significant regiochemical challenges due to the strong ortho-, para-directing nature of the hydroxyl group.

The table below summarizes some potential starting materials and key intermediates.

Compound NameMolecular FormulaStructureRole in Synthesis
3-ChlorophenolC₆H₅ClOClC₁=CC=CC(O)=C₁Starting Material
2-Bromo-3-chlorophenolC₆H₄BrClOOC₁=CC=C(Cl)C(Br)=C₁Key Intermediate
2-Chlorobenzoic AcidC₇H₅ClO₂O=C(O)C₁=CC=CC=C₁ClStarting Material
Salicylic AcidC₇H₆O₃O=C(O)C₁=CC=CC=C₁OStarting Material
3-Chlorosalicylic acidC₇H₅ClO₃O=C(O)C1=C(O)C(Cl)=CC=C1Intermediate

Reaction Pathways and Mechanisms for Halogenation and Hydroxylation

The construction of this compound necessitates the use of reactions that allow for precise control over the placement of substituents on the aromatic ring.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. However, when multiple substituents are present, their combined directing effects must be considered.

In a potential synthesis starting from 3-chlorophenol, the hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The powerful activating effect of the hydroxyl group would dominate, directing incoming electrophiles primarily to the C2, C4, and C6 positions. Direct bromination of 3-chlorophenol would likely yield a mixture of products, including 2-bromo-3-chlorophenol, 4-bromo-3-chlorophenol, and 6-bromo-3-chlorophenol, along with polybrominated species. Achieving high selectivity for the desired 2-bromo-3-chlorophenol via this method would require careful control of reaction conditions and potentially the use of specialized brominating agents or catalysts to modulate regioselectivity.

Once 2-bromo-3-chlorophenol is obtained, the introduction of the carboxyl group at the C6 position can be achieved through the Kolbe-Schmitt reaction . In this reaction, the corresponding phenoxide is treated with carbon dioxide under pressure and heat. The strongly activating hydroxyl group directs the carboxylation primarily to the ortho position. Given that the C2 position is blocked by a bromine atom, the carboxylation is expected to proceed with high selectivity at the C6 position.

Directed Ortho-Metalation and Related Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, overcoming the limitations of classical electrophilic aromatic substitution. In a DoM reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

A plausible synthetic route utilizing DoM could start with 3-chlorophenol. The hydroxyl group would first be protected with a suitable group that can also function as a DMG, such as a carbamate (B1207046) (e.g., -OC(O)NEt₂). This protected phenol can then be subjected to lithiation using a strong base like sec-butyllithium. The carbamate group would direct the lithiation to the C2 position. Quenching the resulting aryllithium species with an electrophilic bromine source (e.g., 1,2-dibromoethane (B42909) or N-bromosuccinimide) would yield the 2-bromo-3-chloro-protected phenol.

Subsequently, a second DoM reaction could be performed. The carbamate group can direct a second lithiation to the C6 position. Quenching this second aryllithium intermediate with carbon dioxide (CO₂), followed by an acidic workup, would introduce the carboxyl group at the desired position. A final deprotection step would then reveal the target molecule, this compound. This multi-step DoM strategy offers a highly controlled and regioselective approach to the synthesis.

Halogen Dance Reactions and Halogen-Metal Exchange Processes

Halogen dance reactions involve the base-catalyzed migration of a halogen atom on an aromatic ring. This process typically proceeds through a series of deprotonation and halogen-metal exchange steps, leading to the thermodynamically most stable aryl anion intermediate.

While not a conventional approach for this specific target, it is a known phenomenon in polyhalogenated aromatics. For instance, if a precursor such as 1,2-dibromo-3-chlorobenzene (B11673) were subjected to a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it is conceivable that a halogen dance could occur, leading to a mixture of isomers. The driving force is the formation of a more stable carbanion. The presence of multiple halogens and their differing abilities to stabilize an adjacent negative charge would make predicting the outcome complex. This method is generally less synthetically predictable for creating a specific isomer compared to DoM, but it remains a relevant mechanistic pathway in the chemistry of polyhalogenated aromatics.

Selective Hydroxylation Methods on Halogenated Aromatic Rings

Introducing a hydroxyl group onto a pre-functionalized aromatic ring is another key transformation. One classical method is nucleophilic aromatic substitution (SNA r) . This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (typically a halogen). A hypothetical precursor like 2,6-dibromo-3-chlorobenzoic acid could potentially undergo selective substitution of the C6-bromo group with a hydroxide (B78521) source. The carboxylate group at C1 and the bromine at C2 would activate the C6 position towards nucleophilic attack. However, forcing conditions (high temperature and pressure) are often required, and side reactions can be problematic.

More modern approaches for hydroxylation exist. For example, palladium-catalyzed C-O cross-coupling reactions (Buchwald-Hartwig amination analogues) could be employed to convert an aryl halide to a phenol. Another advanced method is decarboxylative hydroxylation , where a benzoic acid is converted directly to a phenol. This typically involves transition metal catalysis and an oxidant. While potentially applicable, the substrate scope for such highly substituted systems would need to be investigated.

Carboxylation Reactions

The introduction of a carboxyl group (-COOH) onto a phenol framework is a key strategy for synthesizing hydroxybenzoic acids. For a polysubstituted compound like this compound, this transformation typically involves the carboxylation of a corresponding 2-bromo-3-chlorophenol precursor. While direct carboxylation methods like the Kolbe-Schmitt reaction (using CO2 under pressure with a phenoxide salt) are fundamental, modern organic synthesis often employs organometallic intermediates to achieve higher regioselectivity, especially on complex substrates.

One established method for carboxylating aryl halides involves a halogen-metal exchange followed by quenching with carbon dioxide. This process is particularly useful for preparing benzoic acids from bromo- or iodo-arenes. For instance, a bromo-chloro-benzene derivative can be treated with a strong organometallic base, such as n-butyllithium, at low temperatures (e.g., -78°C). This generates a highly reactive aryllithium species. Subsequent introduction of carbon dioxide gas (or solid dry ice) into the reaction mixture leads to the formation of a lithium carboxylate, which upon acidic workup yields the desired benzoic acid. google.com

The general scheme for this type of reaction is as follows:

Metal-Halogen Exchange: Ar-Br + n-BuLi → Ar-Li + n-BuBr

Carboxylation: Ar-Li + CO₂ → Ar-COOLi

Protonation: Ar-COOLi + H⁺ → Ar-COOH + Li⁺

This approach allows for precise placement of the carboxyl group, dictated by the position of the halogen atom that is exchanged. In the synthesis of this compound, the starting material would be a suitably protected dihalogenated phenol to prevent the acidic proton of the hydroxyl group from interfering with the organolithium reagent.

Enzymatic carboxylation represents an alternative, greener approach. Specific decarboxylase enzymes can be used in reverse to catalyze the addition of CO₂ to phenolic compounds. For example, 2,6-dihydroxybenzoic acid (2,6-DHBA) can be synthesized from resorcinol (B1680541) using a 2,6-dihydroxybenzoic acid decarboxylase. mdpi.com This reaction is driven forward by factors such as high CO₂ pressure and in situ product removal. mdpi.com While not specifically documented for this compound, this biocatalytic strategy highlights a potential future direction for the synthesis of halogenated hydroxybenzoic acids.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing product yield and ensuring high regioselectivity, thereby minimizing the formation of unwanted isomers and byproducts. Key parameters that are typically adjusted include the choice of solvent, base, temperature, reaction time, and catalyst.

For multi-step syntheses of halogenated benzoic acids, each step requires careful optimization. For example, in bromination reactions of chlorobenzoic acids, the choice of brominating agent (e.g., N-bromosuccinimide, bromine) and the reaction medium (e.g., sulfuric acid) can significantly influence the isomeric purity of the product. google.com The generation of isomers is a common problem that affects yield and necessitates difficult purification steps. google.com

The following interactive table illustrates a hypothetical optimization study for a carboxylation reaction via an organometallic intermediate, based on common principles observed in similar syntheses. researchgate.net The goal is to find the conditions that provide the highest yield of the desired product.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1n-BuLi (1.1)Diethyl Ether-78165
2n-BuLi (1.1)THF-78175
3s-BuLi (1.1)THF-78182
4s-BuLi (1.1)THF-100185
5s-BuLi (1.1)THF-780.580
6s-BuLi (1.1)THF-78281
7s-BuLi (1.5)THF-78178

This table is a representative example based on general principles of reaction optimization and does not represent actual experimental data for the specific target compound.

From this example, tetrahydrofuran (B95107) (THF) appears to be a better solvent than diethyl ether, and s-butyllithium (s-BuLi) is a more effective base than n-butyllithium (n-BuLi). Lowering the temperature slightly improves the yield, while adjusting the reaction time and the amount of base shows that 1 hour and 1.1 equivalents are optimal. Such systematic studies are essential for developing efficient and cost-effective synthetic protocols.

Stereochemical Considerations and Control in Synthetic Routes

The parent molecule, this compound, is achiral. It does not possess any stereocenters and therefore exists as a single, non-chiral compound. As a result, its direct synthesis does not involve stereochemical challenges.

However, stereochemistry becomes a crucial consideration when synthesizing derivatives of this compound where new chiral centers are introduced. For instance, if the carboxylic acid or hydroxyl group is reacted to form an ester or ether with a chiral alcohol or alkyl halide, the product could be a mixture of diastereomers.

General strategies for controlling stereochemistry in such derivatization reactions include:

Substrate Control: Existing stereochemistry in one part of a molecule can influence the stereochemical outcome of a reaction elsewhere in the same molecule. youtube.com

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. youtube.com After serving its purpose, the auxiliary is removed. This method is effective for controlling the stereochemistry of reactions, such as alkylations or additions to carbonyl groups, that may be performed on a derivative of the parent acid. youtube.com

Reagent Control: Using a chiral reagent (e.g., a chiral reducing agent or catalyst) can induce stereoselectivity in a reaction, leading to the preferential formation of one stereoisomer over another.

While the synthesis of this compound itself is stereochemically straightforward, the principles of stereochemical control are vital for the subsequent synthesis of more complex, biologically active molecules derived from it.

Scalability and Industrial Process Development for Halogenated Hydroxybenzoic Acid Derivatives

The transition of a synthetic route from a laboratory setting to industrial-scale production presents significant challenges. The primary goals of industrial process development are to ensure safety, cost-effectiveness, high yield, high purity, and environmental sustainability. For halogenated hydroxybenzoic acid derivatives, which are often key intermediates in the pharmaceutical industry, developing a scalable process is essential. researchgate.net

A case study on the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an important intermediate for SGLT2 inhibitors, highlights common industrial challenges. researchgate.net Previously reported lab-scale syntheses suffered from expensive starting materials and inefficient oxidation steps, making them unsuitable for large-scale production. researchgate.net A successful industrial process was developed by designing a new, multi-step synthetic route starting from an inexpensive and readily available raw material, dimethyl terephthalate. researchgate.net This new route involved six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction (diazotization). The process was successfully scaled to produce batches of approximately 70 kg with a total yield of 24%. researchgate.net

Key considerations in the industrial process development for this class of compounds include:

Cost and Availability of Raw Materials: Using cheap, commodity chemicals as starting materials is crucial for economic viability. researchgate.netgoogle.com

Reaction Efficiency and Yield: Each step in the synthesis must be optimized to maximize yield and minimize waste.

Process Safety: Handling hazardous reagents like strong acids, bases, and brominating agents at a large scale requires strict safety protocols and specialized equipment.

Environmental Impact: Modern industrial processes aim to reduce the generation of hazardous waste and use greener solvents and reagents where possible. google.comgoogle.com

Purification: Developing efficient, large-scale purification methods, such as recrystallization, is necessary to achieve the high purity required for pharmaceutical intermediates. google.comgoogle.com

The development of a practical and scalable process is a complex, multidisciplinary endeavor that combines organic chemistry, chemical engineering, and rigorous safety and environmental analysis.

Chemical Reactivity and Transformation Studies

Electrophilic Reactions of 2-Bromo-3-chloro-6-hydroxybenzoic Acid

The aromatic ring of this compound is substituted with both activating and deactivating groups, leading to complex reactivity in electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strong activating group and is ortho-, para-directing. Conversely, the carboxyl group and the halogen atoms (bromo and chloro) are deactivating groups. The carboxyl group is a meta-director, while the halogens are ortho-, para-directing.

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group at the C5 position, yielding 2-bromo-3-chloro-6-hydroxy-5-nitrobenzoic acid. The strongly acidic conditions might also lead to side reactions.

Halogenation: Further halogenation, for instance with bromine in a suitable solvent, would also be anticipated to occur at the C5 position, resulting in 2,5-dibromo-3-chloro-6-hydroxybenzoic acid.

Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to the introduction of a sulfonic acid group at C5.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not feasible on this substrate. The strongly deactivated nature of the ring, coupled with the presence of the hydroxyl and carboxyl groups that can react with the Lewis acid catalyst, would inhibit these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Aromatic Core

Nucleophilic aromatic substitution (SNAr) reactions on this compound offer a pathway to replace the halogen substituents with various nucleophiles. The feasibility of SNAr reactions is dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The carboxyl group on the ring provides some activation towards nucleophilic attack.

The relative reactivity of the two halogen atoms as leaving groups is an important consideration. Generally, in SNAr reactions, the bond strength and electronegativity of the halogen play a role, with the C-F bond being the most difficult to break and C-I the easiest. Between bromine and chlorine, the C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, nucleophilic substitution is more likely to occur at the C2 position (bearing the bromine atom) than at the C3 position (bearing the chlorine atom).

Common nucleophiles that could be employed in SNAr reactions with this substrate include:

Amines: Reaction with primary or secondary amines, often in the presence of a base and sometimes a copper catalyst (Ullmann condensation), could lead to the synthesis of 2-amino-3-chloro-6-hydroxybenzoic acid derivatives.

Alkoxides and Hydroxides: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides could replace the bromine atom with a methoxy (B1213986) or a hydroxyl group, respectively. However, the existing hydroxyl group would need to be protected or the reaction conditions carefully controlled to avoid side reactions.

Thiols: Thiolates can also act as nucleophiles to displace the halogen atoms, leading to the formation of thioethers.

Radical Reactions and Their Applications

The halogenated aromatic core of this compound can undergo reactions involving radical intermediates, which can be initiated by methods such as sonolysis, radiolysis, or photolysis. These high-energy techniques can lead to the homolytic cleavage of the carbon-halogen bonds, generating aryl radicals.

Reductive Dehalogenation: A common application of radical reactions on halogenated aromatic compounds is reductive dehalogenation. In the presence of a hydrogen donor, the aryl radical formed upon C-X bond cleavage can abstract a hydrogen atom, resulting in the removal of the halogen and its replacement with hydrogen. This process can be used to synthesize partially or fully dehalogenated derivatives. Given that the C-Br bond is weaker than the C-Cl bond, selective removal of the bromine atom might be achievable under controlled conditions.

Degradation: Radical-based advanced oxidation processes, often involving the generation of highly reactive hydroxyl radicals, can lead to the degradation of the aromatic ring. This is a common method for the remediation of halogenated organic pollutants in water. The reaction proceeds through a series of hydroxylations and ultimately results in the opening of the aromatic ring and mineralization to carbon dioxide, water, and inorganic halides.

Radical-mediated Halogenation: While less common for this type of substrate, radical mechanisms can also be involved in halogenation reactions under specific conditions, such as sono-bromination.

Oxidative Transformations of the Hydroxyl and Carboxyl Moieties

The hydroxyl and carboxyl groups of this compound are susceptible to oxidative transformations.

Oxidation of the Hydroxyl Group: The phenolic hydroxyl group can be oxidized under various conditions. Mild oxidation might lead to the formation of a substituted benzoquinone. For instance, oxidation could potentially yield 2-bromo-3-chloro-1,4-benzoquinone-6-carboxylic acid, although the stability of such a molecule might be a concern. Under harsher oxidative conditions, or through the action of strong oxidizing agents like ozone or permanganate, the aromatic ring itself can be cleaved, leading to the formation of aliphatic dicarboxylic acids and eventually mineralization.

Oxidation of the Carboxyl Group (Decarboxylation): The carboxyl group is already in a high oxidation state. Further oxidation typically leads to its removal as carbon dioxide, a process known as oxidative decarboxylation. This can be achieved through various methods, including the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with a halogen (e.g., bromine) to yield an aryl halide. In the case of this compound, this could potentially lead to the formation of 1,3-dibromo-2-chloro-5-hydroxybenzene. Photochemical and thermal decarboxylation are also possible pathways.

Reductive Pathways and Products from Halogenated Benzoic Acids

The reduction of this compound can proceed via several pathways, primarily involving the dehalogenation of the aromatic ring and/or the reduction of the carboxylic acid group.

Reductive Dehalogenation: This is a common transformation for halogenated aromatic compounds. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a source of hydrogen (e.g., H2 gas, transfer hydrogenation), is a widely used method. This process can lead to the stepwise or complete removal of the halogen atoms. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective reduction of the bromine atom is often possible under carefully controlled conditions, which would yield 3-chloro-6-hydroxybenzoic acid. More forcing conditions would lead to the removal of both halogens, resulting in 6-hydroxybenzoic acid (salicylic acid).

Reduction of the Carboxyl Group: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). Direct reduction of this compound with such reagents would likely also affect the halogen substituents, leading to a mixture of products. To achieve selective reduction of the carboxyl group, it would likely be necessary to first protect the hydroxyl group and then choose a reducing agent and conditions that minimize dehalogenation. The product of complete reduction of the carboxyl group and both halogens would be 2-(hydroxymethyl)phenol.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Functionalization

The bromine and chlorine substituents on the aromatic ring of this compound serve as handles for functionalization through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl. Therefore, it is expected that the C-Br bond at the C2 position will be significantly more reactive than the C-Cl bond at the C3 position. This difference in reactivity allows for selective functionalization at the C2 position.

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). Reaction of this compound with an aryl or vinyl boronic acid would be expected to selectively form a C-C bond at the C2 position, yielding a 2-aryl- or 2-vinyl-3-chloro-6-hydroxybenzoic acid derivative.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This would also be expected to occur preferentially at the C2 position, leading to the formation of a 2-alkenyl-3-chloro-6-hydroxybenzoic acid.

Sonogashira Coupling: This reaction, which is typically catalyzed by both palladium and copper, couples an aryl halide with a terminal alkyne. Selective reaction at the C2 position would result in the formation of a 2-alkynyl-3-chloro-6-hydroxybenzoic acid.

Other Coupling Reactions: Other metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination (for the formation of C-N bonds), the Stille coupling (using organotin reagents), and the Negishi coupling (using organozinc reagents), could also be employed for the functionalization of this molecule, with selectivity expected at the more reactive C-Br bond.

Mechanistic Investigations of Complex Reaction Pathways

The multifunctionality of this compound can lead to complex reaction pathways, the mechanisms of which warrant detailed investigation. For instance, in nucleophilic aromatic substitution reactions, the interplay between the directing effects of the substituents and the relative leaving group ability of the halogens can lead to interesting regiochemical outcomes. Computational studies could be employed to model the transition states and intermediates of these reactions to predict the most favorable pathways.

In metal-catalyzed coupling reactions, understanding the mechanism of selective activation of the C-Br bond over the C-Cl bond is crucial for optimizing reaction conditions and achieving high yields of the desired product. Kinetic studies and in-situ spectroscopic monitoring could provide insights into the catalytic cycle and the nature of the active catalytic species.

Derivatives and Analogs: Design and Synthesis

Structural Modification Strategies Based on the 2-Bromo-3-chloro-6-hydroxybenzoic Acid Core

The design of derivatives from the this compound core would likely focus on several key strategies to modulate its physicochemical and potential biological properties. These strategies include:

Functionalization of the Carboxylic Acid and Hydroxyl Groups: The most straightforward modifications involve the esterification of the carboxylic acid and the etherification or acylation of the phenolic hydroxyl group. These modifications can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

Modification of the Aromatic Ring: The existing bromine and chlorine substituents influence the electron density of the aromatic ring. Further electrophilic aromatic substitution reactions could be explored, although the deactivating nature of the existing halogens and the carboxylic acid group would necessitate carefully chosen reaction conditions. Conversely, the bromine atom could potentially be a site for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Bioisosteric Replacement: The bromine, chlorine, or even the hydroxyl and carboxylic acid groups could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). This can lead to analogs with potentially different biological activities or metabolic stabilities.

Table 1: Potential Structural Modification Sites of this compound

Functional GroupPotential ModificationsResulting Derivative Class
Carboxylic Acid (-COOH)Esterification, Amidation, Reduction to alcoholEsters, Amides, Benzyl alcohols
Hydroxyl (-OH)Etherification, Acylation, O-AlkylationEthers, Esters
Aromatic RingFurther halogenation, Nitration, SulfonationPolyhalogenated derivatives, Nitro derivatives, Sulfonic acid derivatives
Bromine (-Br)Suzuki, Stille, or Heck cross-couplingBiaryl compounds, Alkenylated derivatives

Synthesis of Halogenated Benzoic Acid Esters and Amides

The synthesis of esters and amides from this compound would follow standard organic chemistry protocols.

Ester Synthesis: Esterification of the carboxylic acid group can be achieved through several methods:

Fischer Esterification: Reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The choice of alcohol would determine the resulting ester.

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid, formed by reaction with a base, can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ester.

Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used to activate the carboxylic acid for reaction with an alcohol.

Amide Synthesis: Amide formation also involves the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine.

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Peptide Coupling Reagents: A wide variety of coupling reagents used in peptide synthesis, such as HATU, HBTU, or BOP, can be employed to facilitate the direct formation of an amide bond between the benzoic acid and an amine under milder conditions.

Development of Polyhalogenated Benzoic Acid Derivatives

Creating polyhalogenated derivatives from this compound would involve further halogenation of the aromatic ring. The directing effects of the existing substituents would play a crucial role in determining the position of the new halogen atom.

The hydroxyl group is a strong activating group and an ortho-, para-director. The bromine and chlorine atoms are deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating meta-director. The interplay of these directing effects would need to be carefully considered. Given the steric hindrance from the existing substituents, regioselectivity could be challenging. Electrophilic halogenation reagents such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with a Lewis acid catalyst (e.g., AlCl₃) would be the typical reagents for such transformations.

Regioselective Synthesis of Isomers and Related Analogs

The regioselective synthesis of isomers of this compound would require a multi-step synthetic sequence starting from carefully chosen precursors. For example, to synthesize an isomer with a different substitution pattern, one might start with a differently substituted phenol (B47542) or benzoic acid and introduce the bromo and chloro substituents in a controlled manner.

Strategies for regioselective synthesis could include:

Directed Ortho-Metalation (DoM): A directing group on the aromatic ring can direct a strong base (like an organolithium reagent) to deprotonate a specific ortho position. The resulting aryl anion can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆ for chlorination, Br₂ for bromination).

Blocking Groups: A temporary blocking group can be introduced at a reactive position to prevent reaction at that site, forcing substitution to occur at another position. The blocking group can then be removed in a subsequent step.

Sandmeyer Reaction: Aromatic amines can be converted to diazonium salts, which can then be replaced with a halogen using copper(I) halides. This allows for the introduction of halogens at specific positions determined by the location of the initial amino group.

Incorporation into More Complex Molecular Architectures and Heterocycles

The this compound scaffold can serve as a building block for the synthesis of more complex molecules, including various heterocyclic systems.

Benzofuran (B130515) Synthesis: The phenolic hydroxyl group and the adjacent bromine atom could potentially be utilized in transition-metal-catalyzed intramolecular cyclization reactions to form benzofuran derivatives. For instance, a palladium-catalyzed coupling of the hydroxyl group with a suitably introduced alkyne could lead to a benzofuran ring system.

Chromone Synthesis: Chromones (1,4-benzopyrones) are another class of heterocycles that could potentially be synthesized from this starting material. This would typically involve a reaction sequence that builds a three-carbon unit onto the phenolic part of the molecule, followed by cyclization. For example, a Pechmann condensation or a related reaction could be explored, although the electronic nature of the substituted ring would influence the feasibility and outcome of such reactions.

Other Heterocycles: The carboxylic acid and hydroxyl groups can participate in condensation reactions with various bifunctional reagents to form a range of other heterocyclic rings, such as benzoxazinones or benzoxazoles, depending on the reaction partner and conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of molecules like 2-Bromo-3-chloro-6-hydroxybenzoic acid. The presence of bulky bromine and chlorine atoms, along with the hydroxyl and carboxylic acid groups on the benzene (B151609) ring, introduces significant steric and electronic effects that dictate the molecule's geometry.

The primary conformational flexibility in benzoic acid derivatives arises from the orientation of the carboxylic acid group relative to the benzene ring and the internal rotation of the hydroxyl proton within the carboxyl group. mdpi.com Calculations for substituted benzoic acids typically reveal two main conformers: a lower-energy cis form, where the hydroxyl proton of the carboxylic acid is oriented towards the carbonyl oxygen, and a higher-energy trans form. mdpi.com The cis conformer is stabilized by an intramolecular hydrogen bond.

For this compound, the substituents force the carboxylic acid group to twist out of the plane of the benzene ring to minimize steric repulsion. mdpi.com Computational methods can precisely calculate the dihedral angles between the carboxylic acid group and the aromatic ring. It is predicted that the most stable conformer will adopt a non-planar geometry. mdpi.com

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-Cl Bond Length~1.74 Å
O-H (hydroxyl) Bond Length~0.97 Å
C=O (carboxyl) Bond Length~1.22 Å
C-O (carboxyl) Bond Length~1.35 Å
O-H (carboxyl) Bond Length~0.98 Å
Dihedral Angle (Ring-COOH)15-30°

Note: These are typical predicted values based on calculations of similar halogenated and hydroxylated benzoic acids.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors

The electronic properties and chemical reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the electron-withdrawing nature of the bromine, chlorine, and carboxylic acid groups, combined with the electron-donating effect of the hydroxyl group, influences the energies of the FMOs. Computational analysis shows that the HOMO is typically localized over the benzene ring and the hydroxyl group, while the LUMO is distributed over the carboxylic acid group and the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netbanglajol.info These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted Significance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures the tendency to attract electrons. researchgate.net
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity. researchgate.net
Electrophilicity Index (ω)χ² / (2η)Measures the electrophilic character of the molecule. researchgate.net

Spectroscopic Property Predictions and Correlations (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These calculations can help assign peaks in experimental spectra and can be used to distinguish between different isomers or conformers.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The resulting computed IR spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic functional group vibrations, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and various C-C, C-Br, and C-Cl stretching and bending modes within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. nih.gov The calculations provide information on the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*), which helps in understanding the molecule's electronic structure and chromophoric properties. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and reaction pathways. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds.

For instance, the reactivity of the different positions on the aromatic ring towards electrophilic or nucleophilic substitution can be computationally assessed. Modeling can also elucidate the mechanism of reactions involving the carboxylic acid and hydroxyl functional groups, such as esterification or etherification, by calculating the energy barriers for different proposed pathways.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. In QSPR, various molecular descriptors (e.g., topological, electronic, steric) are calculated for a series of related compounds. Statistical methods are then used to build a model that can predict the properties of new, untested compounds based on their calculated descriptors.

For this compound, QSPR models could be developed to predict properties such as its solubility, melting point, or partition coefficient. This would require a dataset of related halogenated and hydroxylated benzoic acids with known experimental values for the property of interest. Such models are highly valuable in the fields of materials science and drug discovery for screening large numbers of compounds for desired attributes without the need for extensive experimental work.

Solvent Effects and Intermolecular Interactions Analysis

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent on the structure, stability, and reactivity of this compound. researchgate.netbanglajol.info These calculations can predict how properties such as conformational equilibrium and reaction energetics change in different solvents.

Furthermore, the analysis of intermolecular interactions is crucial for understanding the solid-state properties of the compound, such as its crystal packing. Computational methods can identify and quantify various non-covalent interactions, including hydrogen bonds (e.g., between carboxylic acid groups of adjacent molecules), halogen bonds (involving the bromine and chlorine atoms), and π-π stacking interactions between the aromatic rings. scispace.comnih.gov This information is vital for predicting the crystal structure and related material properties.

Advanced Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 2-Bromo-3-chloro-6-hydroxybenzoic acid and the identification of potential impurities. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments.

In a typical analysis, the compound would be ionized using techniques such as electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. The high mass accuracy, typically within 5 ppm, helps to confirm the molecular formula of the target compound (C₇H₄BrClO₃).

Furthermore, tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. For this compound, key fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH), as well as cleavages related to the halogen substituents. The resulting fragment ions provide valuable information about the connectivity of the molecule.

HRMS is also a powerful technique for impurity profiling. Even at trace levels, the high resolution and mass accuracy of HRMS can distinguish between impurities with very similar masses, enabling their identification and quantification. This is critical in understanding the purity of a research sample and identifying potential by-products from its synthesis.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₇H₄BrClO₃
Exact Mass 250.9030
Monoisotopic Mass 249.9030
m/z (M-H)⁻ 248.8951

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The hydroxyl and carboxylic acid protons are likely to be broad signals and their chemical shifts can be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the attached functional groups and substituents, allowing for the assignment of each carbon in the molecule.

NMR is also a powerful tool for studying conformational preferences and potential tautomerism. For this compound, which is a derivative of salicylic (B10762653) acid, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is expected. This can influence the conformation of the molecule. Variable temperature NMR studies can provide insights into the dynamics of these interactions. researchgate.net While significant tautomerism is less common for the phenolic hydroxyl group in this context, NMR can be used to detect the presence of any minor tautomeric forms in solution. encyclopedia.pub The type of spectra observed would depend on the activation energy separating the tautomers and the chemical shift difference. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound *

Atom Predicted ¹H Shift Predicted ¹³C Shift
Aromatic CH 7.0-7.5 110-135
C-Br - 115-125
C-Cl - 125-135
C-OH - 155-165
C-COOH - 130-140
COOH 10.0-13.0 165-175
OH 5.0-7.0 -

*Predicted values are based on analogous substituted benzoic acids and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular vibrations within this compound.

The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C-C stretching vibrations of the aromatic ring. The positions of these bands can be influenced by the electronic effects of the bromine and chlorine substituents.

A key feature in the vibrational spectra of this molecule is the evidence of hydrogen bonding. The intramolecular hydrogen bond between the ortho-hydroxyl and carboxylic acid groups is expected to cause a significant broadening and red-shifting of the O-H stretching bands. Intermolecular hydrogen bonding, leading to dimer formation in the solid state, would also be reflected in the spectra.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The C-Br and C-Cl stretching vibrations are also expected to be observable in the low-frequency region of the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed vibrational assignment can be made, providing a deeper understanding of the molecular structure and intermolecular interactions. nih.govijtsrd.com

Table 3: Expected Key IR and Raman Vibrational Frequencies (in cm⁻¹) for this compound *

Vibrational Mode Expected IR Frequency Range Expected Raman Frequency Range
O-H Stretch (Carboxylic Acid, H-bonded) 2500-3300 (broad) Weak
O-H Stretch (Phenolic, H-bonded) 3200-3600 (broad) Weak
C=O Stretch (Carboxylic Acid) 1680-1710 1680-1710
C=C Stretch (Aromatic) 1450-1600 1450-1600
C-O Stretch 1200-1350 1200-1350
C-Cl Stretch 600-800 600-800
C-Br Stretch 500-650 500-650

*Expected ranges are based on data for similar halogenated and hydroxylated benzoic acids.

X-ray Crystallography for Solid-State Structure Determination

This technique would unequivocally confirm the substitution pattern on the benzene ring. Furthermore, it would provide detailed insights into the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. nih.gov The crystal packing would also be revealed, showing how the molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonding and halogen bonding. It is common for benzoic acids to form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. nih.gov

Advanced Chromatographic Methods (e.g., UPLC, SFC, GC-HRMS) for Separation and Purity Assessment in Research Contexts

Advanced chromatographic techniques are essential for the separation and purity assessment of this compound, especially in complex matrices or when analyzing for trace impurities.

Ultra-Performance Liquid Chromatography (UPLC) , which utilizes sub-2 µm particle columns, offers significant advantages in terms of resolution, speed, and sensitivity compared to conventional HPLC. A reversed-phase UPLC method, likely using a C18 stationary phase with an acidified aqueous-organic mobile phase, would be suitable for the analysis of this moderately polar compound. The high efficiency of UPLC is particularly beneficial for separating the target compound from closely related impurities.

Supercritical Fluid Chromatography (SFC) is a powerful alternative, especially for preparative separations, due to its use of supercritical carbon dioxide as the primary mobile phase, which allows for faster separations and reduced solvent consumption. waters.com SFC can offer different selectivity compared to reversed-phase LC and can be advantageous for separating isomers or closely related compounds. waters.com

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) could be employed for the analysis of this compound after derivatization to increase its volatility. This technique offers very high separation efficiency and the high mass accuracy of the HRMS detector allows for confident identification of the target compound and any volatile impurities.

These advanced chromatographic methods, when coupled with sensitive detection techniques like mass spectrometry, provide the necessary tools for comprehensive purity assessment and the development of robust analytical methods for this compound in a research environment.

Environmental Chemistry and Fate

Occurrence and Detection of Halogenated Benzoic Acids in Environmental Matrices

For instance, monochlorinated benzoic acids are known to be present in industrial wastewater. nih.gov Studies have also identified various brominated disinfection byproducts (Br-DBPs), including brominated aromatic phenolic carboxylic acids, in drinking water treated with chlorination or chloramination, especially when the source water contains bromide ions. acs.org The formation of mixed chloro- and bromo-species has also been identified in such scenarios. nih.govtandfonline.com

The detection of halogenated organic compounds is often quantified using sum parameters like Adsorbable Organic Halogen (AOX), which measures the total amount of halogens (chlorine, bromine, iodine) bound to organic matter. osti.gov

Table 1: Examples of Halogenated Aromatic Acids Detected in Environmental Samples

Compound ClassSpecific ExamplesEnvironmental MatrixReference
Monochlorinated Benzoic Acids3-chlorobenzoate, 4-chlorobenzoateIndustrial Wastewater, Sediments, Soils nih.govnih.gov
Brominated Aromatic Phenolic Carboxylic AcidsO3-c, O6-bDrinking Water acs.org
Mixed Halogenated Benzoquinones2-bromo-6-chloro-1,4-benzoquinoneDrinking Water nih.gov

Note: This table provides examples of related compounds to infer the potential occurrence of 2-Bromo-3-chloro-6-hydroxybenzoic acid.

Transformation and Degradation Pathways in Environmental Systems (e.g., photolysis, hydrolysis, microbial degradation)

The environmental persistence of halogenated benzoic acids is determined by their susceptibility to various transformation and degradation processes.

Photolysis: While specific photolytic data for this compound is scarce, aromatic compounds, in general, can undergo photodegradation. The presence of hydroxyl and carboxyl groups on the benzene (B151609) ring can influence the absorption of UV radiation and subsequent photochemical reactions.

Hydrolysis: The carbon-halogen bond in aromatic compounds is generally stable, but hydrolysis can occur under specific environmental conditions, such as extreme pH. The rate of hydrolysis would depend on the position of the halogens and other functional groups on the aromatic ring.

Microbial Degradation: Biodegradation is a key process in the environmental attenuation of halogenated organic compounds. nih.gov Microorganisms have evolved diverse enzymatic pathways to break down these substances. The degradation of halogenated benzoic acids can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial steps often involve the hydroxylation of the aromatic ring to form catechols, followed by ring cleavage. oup.com For anaerobic degradation, reductive dehalogenation is a critical step where a halogen substituent is removed and replaced by a hydrogen atom. Denitrifying enrichment cultures have been shown to degrade 3- and 4-chlorobenzoate, as well as the corresponding brominated and iodinated benzoic acids. nih.govnih.gov The position of the halogen substituent significantly affects the rate of degradation, with 2-substituted isomers often being more recalcitrant. nih.govosti.gov For instance, 2-chlorobenzoate (B514982) is metabolized much more slowly than its 3- and 4-isomers. nih.govnih.gov

Given the structure of this compound, its microbial degradation would likely involve initial dehalogenation steps, followed by cleavage of the aromatic ring. The presence of both bromine and chlorine atoms, along with a hydroxyl group, may influence the specific microbial consortia and enzymatic pathways involved in its breakdown.

Formation as Disinfection Byproducts (DBPs) and Their Environmental Significance

A significant pathway for the introduction of halogenated benzoic acids into the aquatic environment is through water disinfection processes. nih.gov When disinfectants like chlorine or chloramine (B81541) are used to treat water containing natural organic matter (NOM) and bromide ions, a wide array of disinfection byproducts (DBPs) can be formed. nih.govtandfonline.com

Halogenated aromatic DBPs, including halogenated benzoic acids, are of particular concern due to their potential for higher toxicity compared to many aliphatic DBPs. nih.govnih.gov The presence of bromide in the source water can lead to the formation of brominated and mixed bromo/chloro-DBPs, which are often more toxic than their chlorinated counterparts. nih.govnih.gov

The formation of these compounds is influenced by several factors, including:

The concentration of bromide ions in the water. tandfonline.com

The type and concentration of NOM.

The type of disinfectant used (e.g., chlorination vs. chloramination). acs.org

Water quality parameters such as pH and temperature. nih.gov

Environmental Monitoring and Analytical Method Development for Trace Analysis

The detection and quantification of halogenated benzoic acids in environmental matrices at trace levels require sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of benzoic acid and its derivatives. osti.govhelixchrom.comresearchgate.net

For the analysis of halogenated benzoic acids in water, a typical workflow involves:

Sample Preparation: This often includes a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes from the complex water matrix and increase their concentration to detectable levels.

Chromatographic Separation: Reversed-phase HPLC is frequently used, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. osti.gov

Detection: Ultraviolet (UV) detection is a common method for benzoic acid derivatives due to the presence of the chromophoric aromatic ring. osti.gov For more selective and sensitive analysis, HPLC can be coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). ekb.egpsu.edu This allows for the unambiguous identification and quantification of target compounds, even at very low concentrations.

The development of robust analytical methods is crucial for monitoring the occurrence of these compounds in the environment, assessing human exposure, and understanding their environmental fate.

Potential Applications in Materials Science and Industrial Chemistry Excluding Clinical/safety

Role as Intermediates in Specialty Chemical Synthesis

Halogenated and hydroxylated benzoic acid derivatives are recognized as valuable intermediates in the synthesis of a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. For instance, chloro-substituted benzoic acids serve as precursors in the production of pesticides and non-steroidal anti-inflammatory drugs like diclofenac. mdpi.com Similarly, 5-bromo-2-chloro-benzoic acid is a crucial starting material for the synthesis of certain antidiabetic medications. google.com

Given the structural similarities, 2-bromo-3-chloro-6-hydroxybenzoic acid is poised to be a significant intermediate for the creation of novel specialty chemicals. The presence of bromine, chlorine, and hydroxyl groups on the benzene (B151609) ring allows for regioselective modifications, enabling the synthesis of a diverse range of derivatives with potentially unique biological or material properties. The carboxylic acid group provides a handle for further chemical transformations, such as esterification or amidation, to build more complex molecular architectures.

Application in Polymer Chemistry and Advanced Materials

Substituted hydroxybenzoic acids have shown promise in the development of advanced materials, particularly in the field of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. p-Hydroxybenzoic acid has been successfully employed as a linker to synthesize three-dimensional MOFs. nih.gov These materials can exhibit catalytic activity, for example, in the ring-opening polymerization of lactones to produce cyclic polymers. nih.gov

The structure of this compound, with its carboxylic acid and hydroxyl groups, makes it a suitable candidate for a linker in the synthesis of novel MOFs. The bromo and chloro substituents could influence the resulting framework's topology, pore size, and electronic properties. Such modifications could lead to MOFs with tailored catalytic activities or specific adsorption properties for applications in gas storage, separation, or sensing.

Corrosion Inhibition Studies and Mechanisms

Benzoic acid and its derivatives are known to be effective corrosion inhibitors for various metals and alloys in different corrosive environments. ampp.orgrsc.orgpeacta.org The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. peacta.org The efficiency of these inhibitors is significantly influenced by the nature and position of substituents on the benzene ring.

The presence of heteroatoms (like oxygen in the hydroxyl and carboxyl groups) and the π-electrons of the aromatic ring in this compound are key features that suggest its potential as a corrosion inhibitor. These features can facilitate the adsorption of the molecule onto the d-orbitals of the metal surface. Studies on various substituted benzoic acids have shown that the number and position of hydroxyl groups can enhance inhibition efficiency. For example, 3,4,5-trihydroxybenzoic acid has demonstrated significantly higher inhibition efficiency for aluminum alloys compared to benzoic acid itself. ampp.orgresearchgate.net

The table below presents a comparison of the inhibition efficiencies of different benzoic acid derivatives, highlighting the impact of substitution on their performance as corrosion inhibitors.

InhibitorMetal/AlloyCorrosive MediumInhibition Efficiency (%)
Benzoic AcidAluminum Alloy 300320% Nitric Acid2.5 - 15
p-Hydroxybenzoic AcidAluminum Alloy 300320% Nitric Acid11 - 52
2,4-Dihydroxybenzoic AcidAluminum Alloy 300320% Nitric Acid22 - 62
3,4,5-Trihydroxybenzoic AcidAluminum Alloy 300320% Nitric Acid30 - 72
3,4-Dihydroxybenzoic AcidAISI 316 Stainless Steel0.5 M HCl~88

Data compiled from multiple sources. ampp.orgrsc.orgresearchgate.netresearchgate.net

Catalytic Applications or Ligand Design

The structural motifs present in this compound make it an interesting candidate for applications in catalysis, either directly or as a ligand for the synthesis of metal complexes. Enzymes such as p-hydroxybenzoate hydroxylase demonstrate that benzoic acid derivatives can participate in and be transformed by catalytic processes. researchgate.netnih.gov

Furthermore, as discussed in the context of advanced materials, hydroxybenzoic acids can be utilized to construct catalytically active MOFs. nih.gov The metallic nodes within these frameworks can act as catalytic centers, for instance, in oxidation reactions. By incorporating this compound as a ligand, it may be possible to develop novel catalysts with unique selectivity and activity, potentially influenced by the electronic effects of the halogen substituents. The design of such catalysts could be beneficial for various industrial chemical transformations.

Q & A

Q. Advanced

  • Molecular Modeling : Software like Avogadro or Schrödinger Suite can predict preferred halogen/hydroxyl group orientations and hydrogen-bonding networks.
  • Crystallography Pipelines : WinGX () integrates SHELX tools for structure solution and refinement. Pair with Mercury for visualizing packing diagrams and intermolecular interactions .

How can researchers design experiments to resolve low yields in halogenation steps?

Q. Advanced

  • Mechanistic Studies : Use isotopic labeling (e.g., D₂O in NMR) to track proton exchange during bromination.
  • In Situ Monitoring : Employ ReactIR to detect intermediate species (e.g., bromonium ions).
  • Alternative Reagents : Replace Br₂ with safer alternatives like pyridinium tribromide for controlled reactivity. Compare yields via DOE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.